molecular formula C11H18N4O B3021060 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine CAS No. 424813-05-8

5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine

Cat. No.: B3021060
CAS No.: 424813-05-8
M. Wt: 222.29 g/mol
InChI Key: VYZIWKYGVDQKSB-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of a compound closely related to 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine, showcasing the use of Biginelli reaction for its creation. The molecular structure was thoroughly characterized using various spectroscopic techniques, highlighting the compound's relevance in chemical synthesis and analysis (Suwito et al., 2018).

Biological Activity and Pharmacological Potential

  • A series of compounds including derivatives of this compound was synthesized, and their biological activities were assessed. While exhibiting weak antibacterial properties, certain compounds demonstrated notable antiamnesic, analgesic, and antiphlogistic activities, indicating potential therapeutic applications (Gein et al., 2007).

Chemical Synthesis and Methodology Improvement

  • A work focused on the convenient substitution of hydroxy by amino groups in related compounds, employing microwave irradiation. This methodology presented significant improvements in reaction times, amine utilization, and yields, contributing to the field of chemical synthesis and pharmaceuticals (Stoyanov & Ivanov, 2004).

Novel Compound Synthesis with Potential Medical Applications

  • Research into derivatives of this compound highlighted their importance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The work emphasized a rapid and green synthetic method, underscoring the compound's significance in medical research and drug development (Lei et al., 2017).

Exploration of Physicochemical Properties

  • A study conducted a comprehensive investigation of a compound similar to this compound, exploring its FT-IR, NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. This detailed physicochemical analysis contributes to a deeper understanding of such compounds' properties and potential applications (Dede et al., 2018).

Properties

IUPAC Name

5-ethyl-4-methyl-6-morpholin-4-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-9-8(2)13-11(12)14-10(9)15-4-6-16-7-5-15/h3-7H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIWKYGVDQKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CCOCC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358164
Record name 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424813-05-8
Record name 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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